![molecular formula C10H11ClN2O2 B1299365 N-[3-(acetylamino)phenyl]-2-chloroacetamide CAS No. 88342-13-6](/img/structure/B1299365.png)

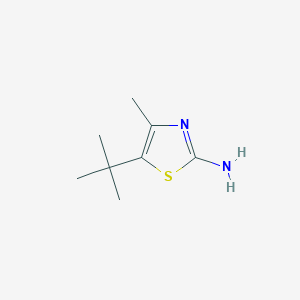

N-[3-(acetylamino)phenyl]-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

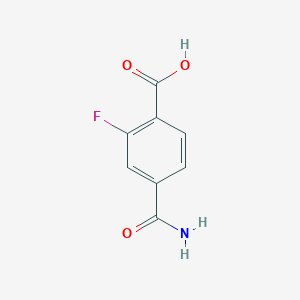

N-[3-(acetylamino)phenyl]-2-chloroacetamide (NAPCA) is an organic compound that is widely used in the synthesis of pharmaceuticals. It is a white, crystalline solid with a melting point of 197-199°C. NAPCA is a derivative of acetic anhydride, and is a common intermediate in the synthesis of drugs, such as the anti-inflammatory drug naproxen. NAPCA has also been used in the synthesis of several other compounds, including the anti-cancer drug oxaliplatin.

Applications De Recherche Scientifique

Pharmacodynamics and Mechanisms of Action

Acetaminophen, a compound related in structure and function to N-[3-(acetylamino)phenyl]-2-chloroacetamide, is extensively studied for its pharmacodynamics and mechanisms of action. Its central nervous system effects, reflecting its effectiveness in pain and fever management, are well-documented. Understanding these mechanisms provides insights into how structurally similar compounds could potentially be applied in research and therapeutic contexts. For instance, the metabolic pathway involving N-acetyl-p-benzoquinone imine (NAPQI) highlights the significance of metabolic byproducts in pharmacological effects and toxicities, which could guide the study of related compounds for therapeutic or investigational use (Marzuillo, Guarino, & Barbi, 2014).

Environmental Impact and Degradation

The environmental persistence and degradation of pharmaceutical compounds, including acetaminophen, are critical research areas with implications for water quality and ecosystem health. Studies on acetaminophen's environmental fate reveal its transformation into various intermediates, underscoring the need for understanding the degradation pathways of related compounds. This knowledge could inform the development of more sustainable pharmaceuticals and contribute to environmental protection strategies (Hoang Nhat Phong Vo et al., 2019).

Toxicology and Safety

Research on acetaminophen's toxicological profiles, including hepatotoxicity and the formation of toxic metabolites like NAPQI, offers a foundation for studying related compounds. Understanding the molecular mechanisms of toxicity, including the role of oxidative stress and mitochondrial damage, can inform safety evaluations and risk assessments of new pharmaceuticals or chemical agents (Tittarelli et al., 2017).

Advanced Drug Delivery and Formulation

The biopharmaceutical aspects of acetaminophen, including its classification and formulation considerations, provide a template for the development of advanced delivery systems for related compounds. Research into immediate-release formulations and the impact of excipients on drug release and bioavailability can guide the design of more effective and safer therapeutic options (Kalantzi et al., 2006).

Propriétés

IUPAC Name |

N-(3-acetamidophenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7(14)12-8-3-2-4-9(5-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCXEGVJCMFKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366618 |

Source

|

| Record name | N-[3-(acetylamino)phenyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88342-13-6 |

Source

|

| Record name | N-[3-(acetylamino)phenyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B1299307.png)

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)